Ethyl 3,3,3-trifluoro-2-{[(4-methylphenyl)sulphonyl]amino}-2-[2-(trifluoromethyl)anilino]propanoate
Overview
Description
Ethyl 3,3,3-trifluoro-2-{[(4-methylphenyl)sulphonyl]amino}-2-[2-(trifluoromethyl)anilino]propanoate is a complex organic compound with the molecular formula C19H18F6N2O4S. This compound is characterized by the presence of trifluoromethyl groups, which are known for their electron-withdrawing properties, and sulphonyl and anilino groups, which contribute to its unique chemical behavior .
Preparation Methods
The synthesis of Ethyl 3,3,3-trifluoro-2-{[(4-methylphenyl)sulphonyl]amino}-2-[2-(trifluoromethyl)anilino]propanoate involves multiple steps. One common synthetic route includes the reaction of ethyl 3,3,3-trifluoro-2-amino-2-[2-(trifluoromethyl)anilino]propanoate with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Chemical Reactions Analysis
Ethyl 3,3,3-trifluoro-2-{[(4-methylphenyl)sulphonyl]amino}-2-[2-(trifluoromethyl)anilino]propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
Ethyl 3,3,3-trifluoro-2-{[(4-methylphenyl)sulphonyl]amino}-2-[2-(trifluoromethyl)anilino]propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism of action of Ethyl 3,3,3-trifluoro-2-{[(4-methylphenyl)sulphonyl]amino}-2-[2-(trifluoromethyl)anilino]propanoate involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The sulphonyl and anilino groups can form hydrogen bonds and other interactions with proteins, potentially inhibiting or modulating their activity .
Comparison with Similar Compounds
Ethyl 3,3,3-trifluoro-2-{[(4-methylphenyl)sulphonyl]amino}-2-[2-(trifluoromethyl)anilino]propanoate can be compared with other trifluoromethyl-containing compounds such as:
Ethyl 3-amino-4,4,4-trifluorocrotonate: This compound also contains trifluoromethyl groups but differs in its overall structure and reactivity.
Ethyl 4,4,4-trifluoroacetoacetate: Another trifluoromethyl compound used in organic synthesis, with different functional groups and applications.
This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 3,3,3-trifluoro-2-[(4-methylphenyl)sulfonylamino]-2-[2-(trifluoromethyl)anilino]propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F6N2O4S/c1-3-31-16(28)17(19(23,24)25,26-15-7-5-4-6-14(15)18(20,21)22)27-32(29,30)13-10-8-12(2)9-11-13/h4-11,26-27H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVKWWSHRARYVGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NC1=CC=CC=C1C(F)(F)F)NS(=O)(=O)C2=CC=C(C=C2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F6N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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